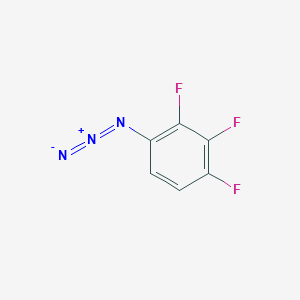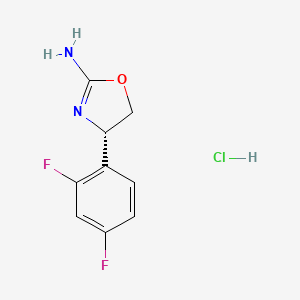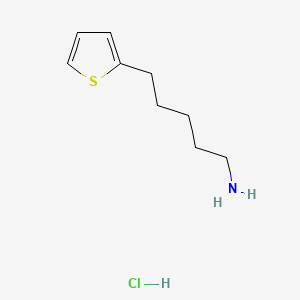
1-Azido-2,3,4-trifluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azido-2,3,4-trifluorobenzene is an organic compound with the molecular formula C6H2F3N3 It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by an azido group
準備方法
Synthetic Routes and Reaction Conditions
1-Azido-2,3,4-trifluorobenzene can be synthesized through a multi-step process. One common method involves the diazotization of 2,3,4-trifluoroaniline followed by a reaction with sodium azide. The reaction conditions typically include:
Diazotization: 2,3,4-trifluoroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
1-Azido-2,3,4-trifluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols, often in the presence of a base such as sodium hydroxide.
Cycloaddition: Copper(I) catalysts are commonly used for the Huisgen cycloaddition reaction.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in an inert solvent.
Major Products Formed
Substitution: Formation of substituted fluorobenzenes.
Cycloaddition: Formation of 1,2,3-triazoles.
Reduction: Formation of 2,3,4-trifluoroaniline.
科学的研究の応用
1-Azido-2,3,4-trifluorobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the formation of triazoles.
Biology: Utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-azido-2,3,4-trifluorobenzene involves its reactivity due to the presence of the azido group. The azido group is highly reactive and can undergo various transformations, such as cycloaddition and substitution reactions. These reactions often involve the formation of reactive intermediates, such as nitrenes, which can further react with other molecules. The molecular targets and pathways involved depend on the specific reaction and application .
類似化合物との比較
Similar Compounds
- 1-Azido-2,4,5-trifluorobenzene
- 1-Azido-3,4,5-trifluorobenzene
- 1-Azido-2,3,5-trifluorobenzene
Uniqueness
1-Azido-2,3,4-trifluorobenzene is unique due to the specific positioning of the fluorine atoms and the azido group on the benzene ring. This unique arrangement affects its reactivity and the types of reactions it can undergo. Compared to other azido-trifluorobenzenes, it may exhibit different reactivity patterns and selectivity in chemical reactions .
特性
IUPAC Name |
1-azido-2,3,4-trifluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F3N3/c7-3-1-2-4(11-12-10)6(9)5(3)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTREXOTMKJZCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N=[N+]=[N-])F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2S)-oxiran-2-yl]methanesulfonyl fluoride](/img/structure/B13512170.png)




![(3R)-2-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid](/img/structure/B13512194.png)




![1-[(4,4-difluoro-3-methylpiperidin-1-yl)methyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B13512220.png)
